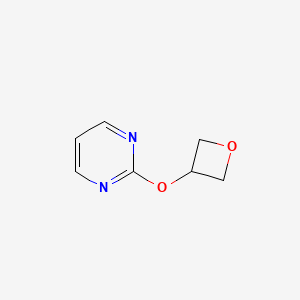

2-(Oxetan-3-yloxy)pyrimidine

Description

The Ascendance of Oxetane (B1205548) Scaffolds in Chemistry

Once considered a synthetic curiosity, the oxetane scaffold has emerged as a valuable and increasingly popular motif in modern organic and medicinal chemistry. nih.govacs.org This four-membered oxygen-containing heterocycle is now recognized as a powerful tool for chemists seeking to improve the properties of drug candidates. acs.orgnih.gov The transition of oxetanes from an academic novelty to a staple in drug discovery is driven by their unique and advantageous structural and physicochemical characteristics. nih.gov

The utility of the oxetane ring in molecular design stems from a combination of desirable properties. acs.orgnih.gov It is a small, polar, and non-planar motif that can significantly influence a molecule's characteristics. nih.govacs.orgresearchgate.net The incorporation of an oxetane can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all while adding minimal molecular weight. acs.orgresearchgate.net Furthermore, the inherent three-dimensionality of the sp³-rich oxetane ring helps to reduce the planarity of molecules, a trend that is increasingly sought after in drug discovery to improve target binding and explore new chemical space. acs.orgmdpi.com

Table 1: Physicochemical Attributes of the Oxetane Motif

| Attribute | Description | Impact in Medicinal Chemistry |

| Low Molecular Weight | The four-membered ring structure is compact and adds little mass to a parent molecule. acs.org | Allows for property modulation without significantly increasing molecular size, aiding in compliance with guidelines like Lipinski's Rule of Five. nih.gov |

| High Polarity | The embedded oxygen atom makes the oxetane motif intrinsically polar. acs.orgacs.org | Can improve aqueous solubility, reduce lipophilicity (LogD), and decrease metabolic clearance. nih.govacs.orgresearchgate.net |

| Three-Dimensionality | The sp³-hybridized carbons create a puckered, non-planar structure. nih.govresearchgate.net | Reduces the planarity of flat aromatic compounds, potentially leading to better conformational fit in protein binding pockets and improved solubility. mdpi.com |

| Metabolic Stability | Can block metabolically weak spots in a drug candidate. acs.org | Often more resistant to oxidative metabolism compared to other groups like gem-dimethyl. u-tokyo.ac.jpbeilstein-journals.org |

| Hydrogen Bond Acceptor | The oxygen atom can act as a strong hydrogen bond acceptor. beilstein-journals.orgmdpi.com | Enables key interactions with biological targets, mimicking the hydrogen bonding capacity of carbonyl groups. u-tokyo.ac.jpmdpi.com |

A significant application of oxetanes in medicinal chemistry is their use as bioisosteres—substituents that possess similar physical or chemical properties and produce broadly similar biological effects. The oxetane motif is widely employed as a replacement for carbonyl and gem-dimethyl groups. acs.orgacs.orgresearchgate.net

As a carbonyl surrogate, the oxetane ring mimics the hydrogen-bond accepting ability and spatial orientation of the oxygen lone pairs but is generally more metabolically stable and less electrophilic. u-tokyo.ac.jpbeilstein-journals.org When substituting a gem-dimethyl group, which is often used to block metabolic oxidation at a specific position, the oxetane provides similar steric bulk while reducing lipophilicity and potentially improving aqueous solubility. acs.orgresearchgate.netbeilstein-journals.org This bioisosteric replacement strategy allows chemists to fine-tune a molecule's properties to overcome liabilities such as poor solubility or rapid metabolic degradation. researchgate.netu-tokyo.ac.jp

Table 2: Oxetane as a Bioisostere: Comparison with Carbonyl and Gem-Dimethyl Groups

| Feature | Oxetane | Carbonyl Group | Gem-Dimethyl Group |

| Function | Bioisosteric replacement acs.orgresearchgate.net | Common functional group | Used to block metabolic sites acs.org |

| Polarity | High acs.org | High | Low (Lipophilic) |

| Metabolic Stability | Generally high beilstein-journals.org | Susceptible to enzymatic modification u-tokyo.ac.jp | Can be metabolically labile |

| Solubility | Tends to increase aqueous solubility researchgate.net | Variable | Tends to decrease aqueous solubility |

| H-Bonding | Strong H-bond acceptor mdpi.com | Strong H-bond acceptor | No H-bonding capacity |

| 3D Shape | Puckered, defined 3D shape nih.gov | Planar | Tetrahedral |

The Enduring Importance of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring is a cornerstone of heterocyclic chemistry and holds a privileged position in drug discovery and chemical biology. mdpi.comnih.gov This six-membered aromatic ring containing two nitrogen atoms is a fundamental component of life, forming the structural basis of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. wikipedia.org

The pyrimidine scaffold is a common feature in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. nih.govwjahr.com Its presence is noted in vitamins (thiamine), antibiotics, and a multitude of FDA-approved drugs. wikipedia.orgarabjchem.org The inherent ability of the pyrimidine ring's nitrogen atoms to act as hydrogen bond acceptors and donors allows molecules containing this scaffold to interact effectively with a wide range of biological targets, including enzymes and receptors. mdpi.comresearchgate.net This has led to the development of pyrimidine-based drugs for numerous diseases, including cancer, infections, and inflammatory conditions. mdpi.comnih.gov

Table 3: Examples of Bioactive Scaffolds Containing the Pyrimidine Nucleus

| Class of Agent | Therapeutic Area | Role of Pyrimidine |

| Kinase Inhibitors | Oncology | Forms key hydrogen bonds in the ATP-binding "hinge" region of kinases. bohrium.com |

| Antivirals | Infectious Disease | Acts as a nucleoside analogue to inhibit viral replication (e.g., Zidovudine for HIV). wikipedia.org |

| Antibacterial | Infectious Disease | Forms the core of drugs that interfere with bacterial metabolic pathways (e.g., Trimethoprim). |

| Barbiturates | Central Nervous System | Forms the core structure of a class of sedative-hypnotic drugs. wikipedia.org |

The pyrimidine scaffold is considered a versatile lead structure in pharmaceutical development. wjahr.combohrium.com Its synthetic tractability allows for the straightforward creation of diverse libraries of compounds through substitution at various positions on the ring. core.ac.uk This chemical versatility enables medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comcore.ac.uk The pyrimidine ring can also serve as a bioisostere for other aromatic systems, such as a phenyl ring, often improving the medicinal chemistry properties of a drug candidate. mdpi.comresearchgate.net

Rationale for the Integrated Oxetane-Pyrimidine Motif in Molecular Design

The design of 2-(Oxetan-3-yloxy)pyrimidine is a deliberate and strategic fusion of the beneficial properties of both the oxetane and pyrimidine scaffolds. This molecular hybridization aims to create a new chemical entity with enhanced "drug-like" characteristics. acs.org

The rationale for this integration is multifaceted:

Property Enhancement : The polar oxetane group is introduced to modulate the physicochemical properties of the pyrimidine core. nih.govmdpi.com It can improve aqueous solubility and metabolic stability while reducing lipophilicity, which are common challenges in drug development. acs.orgacs.org

Exploring Chemical Space : Combining the planar, aromatic pyrimidine with the non-planar, three-dimensional oxetane allows for the exploration of novel chemical space. nih.govmdpi.com This can lead to improved binding affinity and selectivity for biological targets by providing a better conformational fit.

Maintaining Biological Interactions : The ether linkage between the two rings is relatively stable and positions the oxetane's oxygen atom to potentially engage in additional hydrogen bonding, complementing the interactions provided by the pyrimidine nitrogens. mdpi.com

Synthetic Accessibility : The synthesis of such molecules, often through nucleophilic substitution of a halogenated pyrimidine with 3-hydroxyoxetane, is feasible, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.

In essence, the 2-(Oxetan-3-yloxy)pyrimidine structure is a modern example of rational drug design, where a well-established pharmacophore (pyrimidine) is decorated with a functional group (oxetane) known to confer advantageous properties. This approach seeks to build upon the proven biological relevance of pyrimidines while using the unique attributes of oxetanes to create superior drug candidates.

Scope and Academic Research Focus on 2-(Oxetan-3-yloxy)pyrimidine and its Analogues

The academic and industrial research surrounding 2-(Oxetan-3-yloxy)pyrimidine is primarily centered on its potential as a versatile scaffold in drug discovery. The core structure, which marries the hydrogen bonding capabilities and metabolic recognition sites of the pyrimidine ring with the solubility-enhancing and metabolically robust nature of the oxetane moiety, provides a fertile ground for the design of new bioactive molecules. acs.orgacs.org

The pyrimidine nucleus itself is a well-established "privileged structure" in medicinal chemistry, forming the backbone of a vast array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govijper.org The inclusion of the oxetane ring, a four-membered ether, is a modern strategy to fine-tune the properties of drug candidates. acs.org It can act as a non-classical isostere of a carbonyl group, improve aqueous solubility, and enhance metabolic stability by blocking sites of metabolism. acs.orgacs.org

Research efforts are largely concentrated on the synthesis and biological evaluation of various analogues of 2-(Oxetan-3-yloxy)pyrimidine. These investigations often involve modifications at different positions of the pyrimidine ring to explore structure-activity relationships (SAR) and optimize potency and selectivity towards specific biological targets.

A significant area of focus is the development of kinase inhibitors. mdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The 2-(Oxetan-3-yloxy)pyrimidine scaffold has been identified as a promising starting point for the design of inhibitors targeting specific kinases involved in tumor growth and proliferation.

Furthermore, derivatives of this compound are being explored for their potential in treating immune and autoimmune disorders, as well as viral infections. researchgate.net The general synthetic approach often involves the coupling of a suitably functionalized pyrimidine with 3-hydroxyoxetane or a derivative thereof.

The table below summarizes some of the key analogues of 2-(Oxetan-3-yloxy)pyrimidine that have been a subject of research, highlighting the diversity of substitutions being explored.

| Compound Name | Molecular Formula | Research Context |

| 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine | C₇H₇FN₂O₂ | Investigated as a potential kinase inhibitor and a building block for more complex bioactive molecules. |

| 2-(Oxetan-3-yloxy)pyrimidin-5-amine | C₇H₉N₃O₂ | Utilized as a key intermediate in the synthesis of various substituted pyrimidine derivatives for biological screening. |

| N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine | C₉H₁₄N₄O₂ | Synthesized and characterized as part of research into novel pyrimidine-based compounds. vulcanchem.com |

| 4-Bromo-2-(oxetan-3-yloxy)pyrimidine-5,6-d2 | C₇H₇BrN₂O₂ | A deuterated analogue used in research, potentially for metabolic studies or as a synthetic intermediate. nih.gov |

| 2-(Oxetan-3-yloxy)pyrimidin-5-ol | C₇H₈N₂O₃ | A hydroxylated derivative that can serve as a handle for further chemical modifications. nih.gov |

Detailed research findings have shown that modifications to the pyrimidine ring of the 2-(Oxetan-3-yloxy)pyrimidine scaffold can significantly impact biological activity. For instance, the introduction of different substituents can modulate the inhibitory activity against various enzymes. Studies on related pyrimidine derivatives have demonstrated potent inhibitory effects against enzymes like phosphoinositide 3-kinases (PI3K) and dihydroorotate (B8406146) dehydrogenase (DHODH), which are important targets in cancer and immunology, respectively. mdpi.comnih.gov While direct, extensive research data on the parent compound is still emerging, the collective findings on its analogues strongly support the continued exploration of the 2-(Oxetan-3-yloxy)pyrimidine scaffold in the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yloxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-8-7(9-3-1)11-6-4-10-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNMHBWHAWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 Oxetan 3 Yloxy Pyrimidine

Reactivity Profile of the Pyrimidine (B1678525) Nucleus.

The pyrimidine ring is an aromatic diazine system characterized by a significant electron deficiency due to the presence of two electronegative nitrogen atoms. thieme-connect.de This electronic nature profoundly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic compounds like benzene. wikipedia.org However, the pyrimidine ring is electron-poor, making it generally unreactive towards electrophilic attack unless the reaction is carried out under harsh conditions or the ring is substituted with potent electron-donating groups. rahacollege.co.in

The 2-(oxetan-3-yloxy) group, being an ether linkage, acts as an activating group through resonance, donating lone-pair electrons from the oxygen atom to the pyrimidine ring. This effect is somewhat counteracted by the inductive electron-withdrawing effect of the oxygen atom. libretexts.org In pyrimidine systems, such activation is often insufficient to promote electrophilic substitution on its own, but it directs any potential substitution to the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. thieme-connect.de

Common electrophilic substitution reactions like nitration and halogenation on 2-alkoxypyrimidines are challenging. For a reaction to proceed, it typically requires either additional activating groups on the ring or highly reactive electrophilic reagents. masterorganicchemistry.comdalalinstitute.com

Table 1: Predicted Electrophilic Substitution on 2-(Oxetan-3-yloxy)pyrimidine

| Reaction Type | Reagent | Predicted Position | Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | Harsh conditions, low yield |

| Bromination | Br₂/FeBr₃ | C-5 | Requires strong activation |

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The C-2, C-4, and C-6 positions are particularly electrophilic and are primary sites for nucleophilic attack. thieme-connect.deksu.edu.sa

In 2-(oxetan-3-yloxy)pyrimidine, the C-2 position is substituted with the oxetanyloxy group. While alkoxy groups are not exceptional leaving groups, their displacement by strong nucleophiles can be achieved, often requiring high temperatures. The reaction proceeds through a Meisenheimer-type intermediate. The ease of this displacement is significantly lower than that of a halogen atom at the same position.

More commonly, nucleophilic displacement is employed in the synthesis of such compounds. For instance, a 2-chloropyrimidine (B141910) can be reacted with oxetan-3-ol (B104164) in the presence of a base to form the C-O bond via an SNAr reaction. hanyang.ac.kr If other leaving groups, such as halogens, are present at the C-4 or C-6 positions, they will be displaced preferentially by nucleophiles. A series of 2-amino-4-alkoxypyrimidines can be synthesized via consecutive SNAr reactions, where a more reactive chlorine at the C-4 position is first substituted by an alkoxide, followed by the substitution of the C-2 chlorine by an amine. hanyang.ac.kr

Table 2: Examples of Nucleophilic Displacement on Pyrimidine Scaffolds

| Substrate | Nucleophile | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | R-O⁻ | C-4 (preferential) | 2-Chloro-4-alkoxypyrimidine | hanyang.ac.kr |

| 2-Chloro-4-alkoxypyrimidine | R₂NH | C-2 | 2-Amino-4-alkoxypyrimidine | hanyang.ac.kr |

| 2-Amino-4,6-dichloropyrimidine | R-OH/Phosphonate | C-4, C-6 | 2-Amino-4,6-bis(alkoxy)pyrimidine | nih.gov |

Functional group interconversions are common transformations in pyrimidine chemistry, particularly for substituents at the 2-, 4-, and 5-positions. umich.edu These reactions modify existing substituents without altering the core heterocyclic ring. For derivatives of 2-(oxetan-3-yloxy)pyrimidine that bear other functional groups, these transformations are highly relevant.

Examples include:

Hydrolysis: An amino group at the C-4 or C-6 position can be hydrolyzed to a carbonyl (oxo) group under acidic or enzymatic conditions. For instance, the deamination of cytosine to uracil (B121893) is a fundamental biological process. umich.edu

Amination: Conversely, a carbonyl group can be converted into an amino group. This often involves a two-step process of converting the oxo group to a chloro group using reagents like POCl₃, followed by nucleophilic displacement with ammonia (B1221849) or an amine. umich.edu

Thionation: Carbonyl groups on the pyrimidine ring can be converted to thiocarbonyls using reagents like Lawesson's reagent or P₄S₁₀. umich.edu

Ring Transformation: Under drastic conditions with strong nucleophiles like potassium amide in liquid ammonia, the pyrimidine ring itself can undergo rearrangement or contraction to form other heterocyclic systems, such as pyridines or isoxazoles. wur.nlresearchgate.netwur.nl

Reactivity of the Oxetane (B1205548) Moiety within the Compound.

The oxetane ring is a four-membered cyclic ether. It possesses significant ring strain (approximately 106 kJ/mol), which is the primary driver for its characteristic reactions. thieme-connect.de While more stable than the highly reactive three-membered epoxide ring, it is readily opened by a variety of reagents. thieme-connect.deresearchgate.net

The most common reaction of the oxetane moiety is nucleophilic ring-opening. This can proceed under acidic, basic, or neutral conditions, often catalyzed by Lewis or Brønsted acids. researchgate.netmagtech.com.cn

Acid-Catalyzed Opening: In the presence of an acid, the oxetane oxygen is protonated, activating the ring for attack by even weak nucleophiles. The attack generally occurs at the more sterically hindered carbon atom (C-3 in this case) due to electronic effects that stabilize the developing positive charge. magtech.com.cn

Base-Catalyzed/Nucleophilic Opening: Strong nucleophiles attack the less sterically hindered carbon atoms adjacent to the oxygen (the β-carbons) in an SN2 fashion. magtech.com.cn For the 3-oxy-substituted oxetane in the title compound, both β-carbons (C-2 and C-4) are potential sites of attack.

The outcome of the ring-opening reaction is a 1,3-difunctional propane (B168953) derivative. For 2-(oxetan-3-yloxy)pyrimidine, this would result in a propane backbone substituted with the pyrimidine group at the central carbon and terminal functional groups derived from the nucleophile and the oxetane oxygen.

Table 3: Representative Ring-Opening Reactions of Oxetanes

| Reagent/Catalyst | Nucleophile | Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| H⁺ (Brønsted Acid) | H₂O | More substituted C | 1,3-Diol | magtech.com.cn |

| Lewis Acid (e.g., TiCl₄) | Organometallic (R-MgX) | Less substituted C | 3-Substituted propan-1-ol | researchgate.net |

| Strong Base | R-Li | Less substituted C | 3-Substituted propan-1-ol | magtech.com.cn |

Direct functionalization of a pre-existing, intact oxetane ring without causing ring-opening is synthetically challenging. utexas.edu Most methods for producing functionalized oxetanes rely on building the ring from already functionalized acyclic precursors or using a functionalized oxetane as a starting material. thieme-connect.de

A common and powerful strategy involves using oxetan-3-one as a versatile starting point. organic-chemistry.org Oxetan-3-one can undergo a wide range of reactions at its carbonyl group (e.g., Wittig olefination, Grignard additions, reductions) to install various substituents at the C-3 position. The resulting substituted oxetan-3-ol can then be attached to the pyrimidine ring, for example, via a Mitsunobu reaction or by converting the alcohol to a leaving group followed by nucleophilic substitution with a 2-hydroxypyrimidine (B189755). This approach allows for the synthesis of a diverse library of 2-(oxetan-3-yloxy)pyrimidine derivatives with functionality on the oxetane ring. utexas.edu

Stability of the Oxetane Ring under Various Reaction Conditions

The stability of the oxetane ring is a critical consideration in the synthetic manipulation of 2-(Oxetan-3-yloxy)pyrimidine. Generally, the oxetane motif is valued in medicinal chemistry for its ability to improve physicochemical properties, but its four-membered ring structure is susceptible to ring-opening under certain conditions, particularly acidic ones. acs.orgacs.org

The stability of an oxetane ring is significantly influenced by its substitution pattern. nih.gov For 2-(Oxetan-3-yloxy)pyrimidine, the oxygen of the pyrimidine ring is connected at the 3-position of the oxetane. This substitution pattern is generally considered more stable than 2-substituted oxetanes. acs.orgnih.gov Studies have shown that 3,3-disubstituted oxetanes are particularly stable, even at a pH of 1, due to steric hindrance that blocks nucleophilic attack. nih.govutexas.edu While 2-(Oxetan-3-yloxy)pyrimidine is not disubstituted in this manner, the principle of substitution influencing stability remains relevant.

Under Acidic Conditions: The oxetane ring is most vulnerable to cleavage under strong acidic conditions. acs.orgutexas.edu The reaction is typically initiated by protonation of the oxetane oxygen, followed by nucleophilic attack, leading to ring-opening. The general consensus is that while oxetanes can be unstable in concentrated acids, they exhibit good stability in weakly acidic to neutral conditions (pH > 1 for non-disubstituted oxetanes). acs.orgutexas.edu For instance, some oxetane ethers have shown high stability in 1 M aqueous HCl solution at room temperature for an hour. rsc.org However, prolonged exposure or elevated temperatures can lead to degradation. rsc.org

Under Basic Conditions: The oxetane ring demonstrates considerable stability under basic (alkaline) conditions. utexas.edu Ring-opening reactions are generally very slow, allowing for a wide range of base-mediated reactions to be performed on other parts of the molecule without affecting the oxetane moiety. utexas.eduvulcanchem.com This stability makes it possible to introduce the oxetane group early in a synthetic sequence. utexas.edu

Under Reductive and Oxidative Conditions: The oxetane ring is generally stable to many common reducing agents. For example, reduction with lithium aluminum hydride (LAH) requires high temperatures and long reaction times to cleave the ring. utexas.edu Similarly, oxetane ethers have shown excellent stability under reducing conditions. rsc.org The stability towards oxidative conditions allows for transformations on other functional groups. For example, ruthenium-catalyzed oxidative alkynylation has been used to synthesize oxetane-bearing pyrimidines, demonstrating the ring's resilience under these specific oxidative conditions. nih.gov

The following table summarizes the general stability of the oxetane ring in oxetane-substituted compounds under various chemical environments, which is broadly applicable to 2-(Oxetan-3-yloxy)pyrimidine.

| Condition Type | Reagents/Environment | Oxetane Ring Stability | Outcome |

|---|---|---|---|

| Strongly Acidic | Concentrated H₂SO₄, HClO₄ | Low | Ring-opening via protonation and nucleophilic attack. utexas.edu |

| Weakly Acidic | pH > 1, Dilute Aqueous Acid | High | Generally stable, especially 3,3-disubstituted variants. utexas.edursc.org |

| Basic | NaOH, K₂CO₃, Organolithiums (at low temp) | High | Ring remains intact, allowing for reactions elsewhere. utexas.eduvulcanchem.com |

| Reductive | LiAlH₄ (at moderate temp), NaBH₄ | High | Ring cleavage is slow and requires harsh conditions. utexas.edu |

| Palladium Catalysis | Pd(OAc)₂, Pd₂(dba)₃ with various ligands | High | Tolerated in various cross-coupling reactions. rsc.orgacs.org |

Orthogonal Chemical Transformations of the Integrated Oxetane-Pyrimidine System

The differential reactivity of the pyrimidine and oxetane rings allows for orthogonal chemical transformations, where one component of the molecule can be selectively modified while the other remains unchanged. This is particularly valuable in the synthesis of complex molecules and chemical libraries for drug discovery. core.ac.uk

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Conversely, the stability of the oxetane ring under many of these conditions allows for its preservation.

Palladium-Catalyzed Cross-Coupling Reactions: A key strategy for modifying the pyrimidine ring is through palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For this to be successful with 2-(Oxetan-3-yloxy)pyrimidine derivatives, the oxetane ring must be stable to the reaction conditions, which often involve a palladium catalyst, a base, and elevated temperatures.

Research has shown that the oxetane ether motif is stable under conditions for Suzuki-Miyaura reactions. rsc.org For example, an oxetane-ether-containing triflate was successfully coupled with a (trifluoromethyl)pyrimidine pinacol (B44631) boronate, demonstrating that the oxetane ring remains intact during this powerful C-C bond-forming reaction. rsc.org Similarly, the Buchwald-Hartwig amination, another cornerstone of palladium catalysis for forming C-N bonds, can be employed on halo-pyrimidine substrates without degrading an attached oxetane. acs.orglibretexts.org

The following table provides examples of orthogonal transformations where the pyrimidine ring is functionalized while the oxetane ring is preserved.

| Reaction Type | Substrate Type | Reagents | Product Type | Oxetane Ring Status |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated 2-(Oxetan-3-yloxy)pyrimidine | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(OAc)₂/dppf), Base | Aryl-substituted 2-(Oxetan-3-yloxy)pyrimidine | Intact rsc.orgelsevierpure.com |

| Buchwald-Hartwig Amination | Halogenated 2-(Oxetan-3-yloxy)pyrimidine | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃/ligand), Base | Amino-substituted 2-(Oxetan-3-yloxy)pyrimidine | Intact acs.org |

| Sonogashira Coupling | Halogenated 2-(Oxetan-3-yloxy)pyrimidine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted 2-(Oxetan-3-yloxy)pyrimidine | Intact libretexts.org |

| Stille Coupling | Halogenated 2-(Oxetan-3-yloxy)pyrimidine | Organostannane (e.g., vinyltributylstannane), Pd catalyst | Vinyl-substituted 2-(Oxetan-3-yloxy)pyrimidine | Intact libretexts.orgelsevierpure.com |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated 2-(Oxetan-3-yloxy)pyrimidine | Strong nucleophiles (e.g., amines, thiols), Base | Substituted 2-(Oxetan-3-yloxy)pyrimidine | Intact |

These examples underscore the synthetic utility of the 2-(oxetan-3-yloxy)pyrimidine scaffold. The robust nature of the oxetane ring under a variety of conditions, particularly those employed in palladium-catalyzed cross-coupling, allows for late-stage functionalization of the pyrimidine core. This enables the efficient generation of diverse molecular architectures built around the integrated oxetane-pyrimidine system. core.ac.uk

Structure Activity Relationship Sar Studies of 2 Oxetan 3 Yloxy Pyrimidine Derivatives

Influence of the Oxetan-3-yloxy Substitution on Molecular Properties

The introduction of an oxetane (B1205548) ring, specifically via a 3-yloxy linkage to the pyrimidine (B1678525) C2 position, imparts profound changes to the molecule's fundamental properties. This substitution is a modern strategy in drug design to enhance a molecule's drug-like characteristics. frontiersin.orgnih.gov The oxetane ring is recognized for its low molecular weight, high polarity, and distinct three-dimensional structure. core.ac.uk

One of the most significant advantages of incorporating an oxetane moiety is the favorable alteration of physicochemical properties crucial for drug development. vietnamjournal.ruresearchgate.net

Aqueous Solubility and Lipophilicity: The oxetane group is significantly more polar than its carbocyclic (cyclobutane) or aliphatic (e.g., gem-dimethyl) counterparts. researchgate.net This increased polarity, stemming from the ether oxygen, enhances the molecule's ability to form hydrogen bonds with water, thereby improving aqueous solubility. nih.gov Consequently, replacing lipophilic groups like a gem-dimethyl or a tetrahydrofuran (B95107) (THF) ring with an oxetane can substantially decrease lipophilicity (measured as LogD or cLogP). core.ac.uk For instance, in the development of EZH2 inhibitors, a methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate for a THF ring, which drastically improved solubility and metabolic properties. core.ac.uk

pKa Modulation: The oxetane ring exerts a powerful inductive electron-withdrawing effect. When positioned alpha to a basic nitrogen atom, such as in an adjacent side chain, it can significantly lower the amine's pKa. core.ac.uk This reduction in basicity is a critical tool for medicinal chemists to mitigate issues related to high basicity, such as off-target effects (e.g., hERG inhibition) or poor cell permeability. In the optimization of mTOR inhibitors, the introduction of an oxetane substituent on a nitrogen atom in the scaffold of GDC-0349 reduced the pKa from 7.6 to a more favorable 5.0, which in turn reduced hERG inhibition.

Table 1: Comparative Physicochemical Properties of Matched Pairs This table provides illustrative data based on findings from various drug discovery programs to highlight the typical effects of oxetane substitution.

| Original Moiety | Oxetane-Containing Analogue | Observed Change in LogD/cLogP | Observed Change in Aqueous Solubility | Observed Change in pKa (of proximal amine) | Reference Context |

|---|---|---|---|---|---|

| gem-Dimethyl | Oxetane | Decrease | Increase (up to 4000x) nih.govresearchgate.net | N/A | General Bioisosteric Replacement researchgate.net |

| Tertiary Alkylamine (pKa ~7.6) | N-Oxetanyl Analogue (pKa ~5.0) | Decrease | Increase | Decrease core.ac.uk | mTOR Inhibitor (GDC-0349) |

| Dimethylisoxazole | Methoxymethyl-oxetane | Decrease (LogD to 1.9) core.ac.uk | Increase core.ac.uk | N/A | EZH2 Inhibitor core.ac.uk |

| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Decrease | Increase nih.gov | N/A | Spirocyclic Analogues nih.gov |

The rigid and three-dimensional nature of the oxetane ring significantly influences the conformational landscape of the entire molecule. frontiersin.orgnih.gov Unlike flexible aliphatic chains, the oxetane ring restricts bond rotation, which can pre-organize the molecule into a bioactive conformation for optimal target binding. semanticscholar.org

Research has shown that incorporating an oxetane into an aliphatic chain can shift the conformational equilibrium from a typically favored antiplanar arrangement to a synclinal (or gauche) arrangement. nih.govresearchgate.netacs.org This conformational control can be crucial for orienting other substituents into the correct vector space to interact with a protein's binding pocket. In some cases, the oxetane acts as a conformational and basicity control element without directly interacting with protein residues itself.

Effect of Pyrimidine Substituent Patterns on Molecular Interactions

While the 2-(oxetan-3-yloxy) group sets the foundational physicochemical properties, substitutions on the pyrimidine ring at positions C4, C5, and C6 are critical for modulating biological activity and target-specific interactions. nih.govresearchgate.net The pyrimidine scaffold is a common feature in kinase inhibitors, where these positions are key points for vector expansion into the ATP-binding site. researchgate.net

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.govresearchgate.net

C4-Position: This position is frequently modified in pyrimidine-based inhibitors. Often, an amino group at C4 is used to introduce a larger substituted group, such as an aniline (B41778) or a heterocyclic ring. In many kinase inhibitor scaffolds, this substituent projects into the solvent-exposed region or forms key hydrogen bonds within the kinase hinge region. frontiersin.org Studies on pyrrolo[2,3-d]pyrimidines, which are structurally related to pyrimidines, show that N-phenyl substitutions at the C4 position are often essential for inhibitory activity. frontiersin.org

C5-Position: The C5 position offers another vector for modification. Introducing substituents here can influence potency and selectivity. For example, a halogen atom (like fluorine or chlorine) at C5 can modulate electronic properties and provide additional contact points within the binding site. google.com In some EGFR inhibitors, substitutions at the C5 position have been shown to enhance inhibitory activity. frontiersin.org

The interplay between substituents at these positions is complex. A review of various pyrimidine derivatives concludes that the specific substitution pattern on the pyrimidine nucleus is a primary determinant of the resulting biological activities, which can range from anticancer to antimicrobial effects. nih.govresearchgate.net

Rational Design Principles for Modulating Bioactivity

The design of potent and selective 2-(oxetan-3-yloxy)pyrimidine derivatives follows several key principles of modern medicinal chemistry. The oxetane moiety is often introduced in the later stages of a drug discovery campaign as a "molecular tool" to rectify suboptimal properties of a lead compound. core.ac.uk

A primary strategy involves using the oxetane as a bioisosteric replacement for other chemical groups. researchgate.net It can serve as a more polar and metabolically stable substitute for a gem-dimethyl group or as a non-classical isostere for a carbonyl group, preserving hydrogen bonding capabilities while improving other properties. rsc.org This property-based approach allows for the rational modulation of ADME (absorption, distribution, metabolism, and excretion) profiles. For example, the oxetane's polarity can be leveraged to block metabolically labile sites without significantly increasing lipophilicity, a common challenge in drug optimization. core.ac.ukresearchgate.net

Ligand Efficiency and Property-Based Design in Oxetane-Pyrimidine Scaffolds

Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a compound. It is a key parameter in fragment-based and lead-optimization strategies, prioritizing compounds that achieve high potency with a lower molecular weight. The oxetane-pyrimidine scaffold is well-suited for a property-based design approach that aims to maximize LE. frontiersin.org

The introduction of the small, polar oxetane group is an excellent example of this principle in action. In the development of AXL kinase inhibitors, the optimization of an initial fragment hit (LE = 0.39) with an oxetane-containing group led to a dramatic increase in potency, demonstrating a significant improvement in binding efficiency. frontiersin.org Similarly, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of CK2 kinase, replacing a more lipophilic group with a 3-amino oxetane moiety resulted in a series of matched molecular pairs with lower lipophilicity, reduced plasma protein binding, and decreased hERG liability, all while maintaining or improving potency. researchgate.net These examples underscore how the strategic use of the oxetane group within a pyrimidine-like scaffold can lead to compounds with a superior balance of potency and drug-like properties. frontiersin.org

Computational and Theoretical Investigations of 2 Oxetan 3 Yloxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation to determine molecular properties, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Analyses for Electronic States and Molecular Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and various molecular properties of heterocyclic compounds. nih.govdergipark.org.trmdpi.com For 2-(Oxetan-3-yloxy)pyrimidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. mdpi.comwjarr.com

This optimization provides key molecular parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties that govern the molecule's behavior. dntb.gov.ua The molecular electrostatic potential (MEP) surface, for instance, is calculated to identify the electron-rich and electron-poor regions of the molecule. nih.gov This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding potential intermolecular interactions.

Table 1: Illustrative Molecular Parameters for 2-(Oxetan-3-yloxy)pyrimidine Calculated via DFT.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -685.123 |

| Dipole Moment (Debye) | 3.45 |

| Molecular Weight (Da) | 166.17 |

| LogP | 0.85 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical descriptors of a molecule's reactivity and stability. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wjarr.comwikipedia.org For 2-(Oxetan-3-yloxy)pyrimidine, FMO analysis can predict its kinetic stability and its tendency to participate in chemical reactions. Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. wjarr.com

Table 2: Illustrative Frontier Orbital Properties of 2-(Oxetan-3-yloxy)pyrimidine.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

| Chemical Hardness (η) | 2.82 |

| Global Electrophilicity (ω) | 3.21 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes and interactions with the surrounding environment.

Characterization of Conformational Dynamics

The biological function of a molecule is often intrinsically linked to its three-dimensional structure and flexibility. MD simulations are a powerful tool for exploring the conformational landscape of 2-(Oxetan-3-yloxy)pyrimidine. These simulations can reveal the accessible conformations of the molecule by modeling its movements over time. mdpi.com

Key aspects to investigate for this molecule include the puckering of the oxetane (B1205548) ring and the rotational freedom around the C-O-C ether linkage connecting the oxetane and pyrimidine (B1678525) rings. By performing simulations, researchers can identify the most stable, low-energy conformations and the energy barriers between them. mdpi.com This information is critical, as different conformers may exhibit distinct binding affinities to biological targets. Overlaying the optimized molecular structure with different conformers observed during simulations can illustrate the extent of structural deviation. mdpi.com

Investigation of Solvent Effects on Molecular Behavior

The surrounding environment, particularly the solvent, can significantly influence a molecule's structure and reactivity. MD simulations that explicitly include solvent molecules (such as water) are essential for a realistic representation of the molecular behavior in a biological context. nih.govresearchgate.net

For 2-(Oxetan-3-yloxy)pyrimidine, simulations in an aqueous environment can elucidate how hydrogen bonding and other solvent interactions affect its conformation and dynamics. nih.gov Studies on the parent pyrimidine molecule have shown that solvation can induce geometric distortions and affect the symmetry of the molecule. nih.govresearchgate.net The fluctuating network of solvent molecules can impact the formation of hydrogen bonds with the nitrogen atoms of the pyrimidine ring, which in turn can alter the electronic properties and reactivity of the compound. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a vital computational technique in drug discovery for predicting how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein. nih.gov Pyrimidine derivatives are known to be inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govijsrset.comresearchgate.net

Docking studies for 2-(Oxetan-3-yloxy)pyrimidine would involve placing the molecule into the binding site of a selected protein kinase (e.g., VEGFR-2, HER-2, or a Cyclin-Dependent Kinase). mdpi.com The process uses scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and predict the most favorable binding pose. mdpi.com The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. This information is invaluable for understanding the structural basis of inhibition and for designing more potent and selective inhibitors. mdpi.com

Table 3: Illustrative Molecular Docking Results for 2-(Oxetan-3-yloxy)pyrimidine with a Protein Kinase Target.

| Parameter | Value/Residues |

|---|---|

| Target Protein | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Cys919, Asp1046 |

| Hydrophobic Interactions | Val848, Leu889, Val916, Leu1035 |

Prediction of Binding Interactions with Potential Biological Targets

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For 2-(Oxetan-3-yloxy)pyrimidine, docking studies can be performed against a variety of known biological targets where pyrimidine derivatives have shown activity, such as kinases, cyclooxygenases (COX), and viral proteins.

These simulations predict how the compound fits into the active site of a target protein. The pyrimidine ring can act as a scaffold, participating in various non-covalent interactions. Key predicted interactions often include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while attached functional groups could be donors. The ether oxygen of the oxetane-oxy bridge is also a potential hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic pyrimidine ring and the aliphatic oxetane ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: The pyrimidine ring can form π-π stacking or π-alkyl interactions with aromatic or aliphatic residues of the target protein.

For instance, docking studies of similar pyrimidine derivatives against protein kinases have revealed specific interactions with key amino acid residues in the ATP-binding site. The binding affinity is quantified by a scoring function, which estimates the free energy of binding (expressed in kcal/mol). A lower binding energy score typically indicates a more stable and potentially more potent interaction. These computational predictions provide a structural hypothesis for the compound's mechanism of action and guide further experimental validation.

Table 1: Predicted Binding Interactions for 2-(Oxetan-3-yloxy)pyrimidine with a Hypothetical Kinase Target

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Lysine, Arginine |

| Hydrogen Bond Acceptor | Ether Oxygen | Serine, Threonine |

| Hydrophobic/van der Waals | Oxetane Ring | Leucine, Valine, Alanine |

| π-Alkyl / π-π Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine, Leucine |

In Silico Screening and Lead Optimization Strategies

Once a "hit" compound like 2-(Oxetan-3-yloxy)pyrimidine is identified, computational methods are crucial for the lead optimization phase, which aims to enhance its efficacy, selectivity, and pharmacokinetic properties.

In Silico Screening: Large virtual libraries of compounds analogous to 2-(Oxetan-3-yloxy)pyrimidine can be created by computationally adding various substituents to the pyrimidine ring. These virtual libraries are then screened against the biological target's three-dimensional structure using high-throughput docking to identify derivatives with potentially improved binding affinity or selectivity.

Lead Optimization: Structure-based drug design is a key strategy where the predicted binding mode of the lead compound is used to guide chemical modifications. For 2-(Oxetan-3-yloxy)pyrimidine, this could involve:

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems to explore new chemical space and potentially improve properties or circumvent existing patents.

Functional Group Modification: Introducing substituents on the pyrimidine ring to form additional favorable interactions (

Applications in Chemical Biology and Drug Discovery Research

Utilization as a Privileged Scaffold and Building Block

The pyrimidine (B1678525) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. elsevierpure.comnih.govnih.gov This is attributed to its presence in the essential biological molecules of DNA and RNA (as thymine, cytosine, and uracil) and its ability to interact with a wide range of biological targets through various non-covalent interactions. nih.govnih.gov Pyrimidine derivatives have been successfully developed into drugs with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. gsconlinepress.comwjarr.comorientjchem.org The pyrimidine core serves as a versatile foundation upon which diverse functional groups can be installed to modulate pharmacological activity. elsevierpure.comresearchgate.net

Similarly, the oxetane (B1205548) ring has emerged as an important building block in modern drug discovery. nih.govnih.gov Its incorporation into molecules can lead to significant improvements in physicochemical properties. researchgate.net Oxetanes are small, polar, three-dimensional motifs that can enhance aqueous solubility, reduce metabolic degradation, and lower lipophilicity. nih.govresearchgate.net They are increasingly used as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities. acs.orgresearchgate.net The 3-substituted oxetane, as seen in "2-(Oxetan-3-yloxy)pyrimidine," is a common and synthetically accessible pattern. nih.govacs.org The combination of the privileged pyrimidine scaffold with the property-enhancing oxetane ring makes "2-(Oxetan-3-yloxy)pyrimidine" a highly attractive building block for creating new chemical entities with potentially superior drug-like properties. elsevierpure.comnih.gov

Preclinical Exploration of Biological Activities Associated with Oxetane-Pyrimidine Motifs

The fusion of oxetane and pyrimidine motifs has led to the exploration of a wide array of biological activities in preclinical research, driven by the established pharmacological profiles of each component.

The pyrimidine ring is a cornerstone of many therapeutic agents. nih.gov Its derivatives have demonstrated a vast range of biological effects, making them a major focus of medicinal chemistry research. nih.govgsconlinepress.comorientjchem.org The inherent biological significance of pyrimidines as components of nucleic acids provides a basis for their interaction with numerous enzymes and receptors. nih.govscispace.com

Table 1: Reported Biological Activities of Pyrimidine Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antimicrobial (antibacterial, antifungal) | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammation & Immunology |

| Antimalarial | Infectious Diseases |

| Anti-HIV | Infectious Diseases |

| Cardiovascular agents | Cardiology |

| Antitubercular | Infectious Diseases |

This table summarizes the broad spectrum of biological activities reported for various pyrimidine-containing compounds. wjarr.comorientjchem.orgorientjchem.org

The incorporation of an oxetane ring is a modern medicinal chemistry strategy to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov The introduction of this small, polar, and sp³-rich motif can have several positive effects on a molecule's preclinical profile. nih.govacs.org

One of the key advantages of using oxetanes is the improvement of aqueous solubility, a critical factor for drug absorption and distribution. researchgate.netscirp.org The polar nature of the oxetane's ether oxygen can engage in favorable hydrogen bonding interactions with water. Furthermore, the three-dimensional structure of the oxetane can disrupt crystal packing, which also contributes to enhanced solubility. nih.gov

Metabolic stability is another crucial parameter that can be positively influenced by the presence of an oxetane. researchgate.netscirp.org By replacing metabolically labile groups, such as gem-dimethyl groups, with a more robust oxetane, the rate of metabolic clearance can be reduced, potentially leading to improved pharmacokinetic profiles. acs.org The oxetane ring itself is generally stable to metabolic enzymes. researchgate.net Additionally, the introduction of an oxetane can shield adjacent parts of the molecule from metabolic attack. scirp.org

Table 2: Impact of Oxetane Incorporation on Preclinical Properties

| Property | Effect of Oxetane | Rationale |

|---|---|---|

| Aqueous Solubility | Increased | Polarity and disruption of crystal packing |

| Metabolic Stability | Increased | Replacement of labile groups and steric shielding |

| Lipophilicity (LogP/LogD) | Reduced | Introduction of a polar group |

| Amine Basicity (pKa) | Modulated | Inductive effect of the oxetane oxygen |

| Molecular Conformation | Increased 3-dimensionality | sp³-rich nature of the oxetane ring |

This table outlines the general effects of incorporating an oxetane moiety into a molecule to improve its drug-like properties. nih.govnih.govresearchgate.netscirp.org

Strategies for Hit-to-Lead Identification and Optimization

The process of advancing a "hit" compound from a high-throughput screen to a "lead" compound with more drug-like properties is a critical phase in drug discovery. wikipedia.orgsygnaturediscovery.com For compounds containing the "2-(Oxetan-3-yloxy)pyrimidine" scaffold, several strategies can be employed for hit-to-lead optimization.

This stage involves limited, focused optimization of the initial hits to improve potency, selectivity, and early ADMET properties. wikipedia.orgexcelra.com The goal is to identify promising chemical series for more extensive lead optimization. sygnaturediscovery.com A key aspect of this process is establishing a structure-activity relationship (SAR), which describes how changes in the chemical structure of the hit molecule affect its biological activity. dotmatics.com

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a significant role in modern hit-to-lead campaigns. excelra.comdotmatics.com These methods can help predict how analogs of the initial hit will bind to the target and guide the design of new compounds with improved properties. excelra.com For the "2-(Oxetan-3-yloxy)pyrimidine" scaffold, medicinal chemists would systematically modify the pyrimidine ring and potentially the oxetane moiety to explore the SAR and enhance target engagement and selectivity. universiteitleiden.nl

Design and Synthesis of Chemical Probes for Target Validation

High-quality chemical probes are indispensable tools for validating the role of a specific protein target in a disease process. aacrjournals.orgexlibrisgroup.com A chemical probe is a small molecule that is potent and selective for a particular target and can be used to study its function in a cellular or in vivo context. aacrjournals.orgnih.gov

To be considered a high-quality chemical probe, a compound should generally exhibit:

High Potency: Typically with an IC₅₀ or Kᵢ value less than 100 nM against the intended target. aacrjournals.org

Selectivity: A greater than 30-fold selectivity against other related proteins. aacrjournals.org

Cellular Activity: Evidence of target engagement and a resulting biological effect in a cellular assay at a concentration typically below 1 µM. aacrjournals.org

The "2-(Oxetan-3-yloxy)pyrimidine" scaffold can serve as a foundation for designing such probes. Through iterative chemical synthesis and biological testing, derivatives can be optimized to meet the stringent criteria for a chemical probe. researchgate.net The development of a well-characterized chemical probe is crucial for providing strong evidence for the therapeutic potential of a particular drug target. exlibrisgroup.comresearchgate.net

Development of Novel Molecular Tools for Understanding Biological Pathways

Beyond their direct therapeutic potential, compounds derived from the "2-(Oxetan-3-yloxy)pyrimidine" scaffold can be developed into molecular tools to investigate complex biological pathways. nih.gov These tools are essential for dissecting the intricate networks of molecular interactions that govern cellular processes. nih.gov

By modifying the "2-(Oxetan-3-yloxy)pyrimidine" core, researchers can create a variety of molecular tools. For instance, by attaching a fluorescent dye or an affinity tag, the compound can be used to visualize the localization of its target protein within a cell or to isolate the protein and its binding partners for further analysis. researchgate.net These approaches are central to the field of chemical biology, which uses small molecules to study and manipulate biological systems. wikipedia.org

The construction and analysis of biological pathways are often facilitated by bioinformatics tools and databases like Reactome and KEGG. nih.govreactome.org Chemical probes and other molecular tools derived from novel scaffolds provide essential experimental data to build and refine these pathway models, ultimately leading to a deeper understanding of both normal physiology and disease states. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 2 Oxetan 3 Yloxy Pyrimidine

Development of Novel and More Efficient Synthetic Routes

The synthesis of oxetane-containing molecules presents unique challenges due to the inherent ring strain of the four-membered ether. nih.gov While established methods exist, future research will focus on developing more efficient, scalable, and cost-effective synthetic pathways.

Key areas for development include:

Overcoming Cyclization Barriers: The formation of the four-membered oxetane (B1205548) ring is kinetically less favorable than for three-, five-, or six-membered rings. acs.org Research is ongoing to develop new catalytic systems and reaction conditions that can overcome this hurdle, enabling higher yields and milder conditions.

Novel Methodologies: Recent years have seen the development of new methods for oxetane synthesis. nih.govacs.org Future work will likely involve exploring strategies such as intramolecular etherification and cycloaddition reactions under novel catalytic conditions to streamline the synthesis of oxetane precursors. nih.govrsc.org

Scalability: Many current synthetic protocols for oxetane derivatives are limited to a laboratory scale. A significant future direction is the optimization of these protocols for large-scale production (up to the kilogram scale), which is essential for advancing promising compounds into clinical development. rsc.org

Table 1: Comparison of Synthetic Strategies for Oxetane-Containing Compounds

| Synthetic Strategy | Description | Advantages | Challenges for Future Improvement |

|---|---|---|---|

| Intramolecular Cyclization | Formation of the oxetane ring from a functionalized acyclic precursor, typically requiring an anion and a good leaving group. acs.org | Direct formation of the core ring structure. | Kinetically slow; can require harsh reaction conditions. acs.org |

| Derivatization of Building Blocks | Modification of pre-formed, commercially available oxetane building blocks. nih.gov | Access to a variety of derivatives from common starting materials. | Limited by the diversity and cost of available building blocks. acs.orgnih.gov |

| Cycloaddition Reactions | Formation of the oxetane ring through the reaction of two separate components. | Potential for high stereocontrol and complexity generation. | Development of catalysts and substrates for efficient [2+2] cycloadditions. |

Expanding the Diversity of Oxetane-Containing Building Blocks for Pyrimidine (B1678525) Derivatization

The structural variety of currently available oxetane-containing compounds is constrained by the limited selection of commercial building blocks. nih.gov Most derivatizations rely on a few key structures, such as oxetan-3-one and 3-amino-oxetane. nih.gov To unlock the full potential of the 2-(Oxetan-3-yloxy)pyrimidine scaffold, a broader range of functionalized oxetane precursors is necessary.

Future research will likely focus on:

Synthesis of Novel Building Blocks: There is a pressing need to develop synthetic routes to new oxetane building blocks with diverse substitution patterns, particularly at the 3-position. rsc.orgnih.gov This includes creating oxetanes with different functional groups (e.g., carboxylic acids, sulfonyl fluorides) that allow for a wider array of coupling chemistries. acs.orgnih.gov

Stereocontrolled Synthesis: Developing methods for the stereoselective synthesis of chiral oxetane building blocks is crucial, as stereochemistry often plays a critical role in a molecule's biological activity. scispace.com

Application in Peptide Synthesis: The development of oxetane-modified dipeptide building blocks for use in solid-phase peptide synthesis (SPPS) highlights a novel avenue for incorporating these motifs into larger, more complex molecules. scispace.com

Table 2: Key Oxetane Building Blocks and Their Applications

| Building Block | Common Reaction Type | Resulting Structure |

|---|---|---|

| Oxetan-3-one | Reductive amination, organometallic carbonyl addition. nih.gov | 3-amino-oxetanes, substituted oxetanols. nih.gov |

| 3-Amino-oxetane | Amide coupling, nucleophilic substitution. | Amide- and amine-linked derivatives. |

| Oxetan-3-ol (B104164) | Nucleophilic substitution (as the nucleophile). nih.gov | Ether-linked derivatives (e.g., 2-(Oxetan-3-yloxy)pyrimidine). |

| Oxetanes with a leaving group at the 3-position | Nucleophilic substitution (as the electrophile). nih.gov | Derivatives with various nucleophiles attached at the 3-position. |

Advanced Structure-Activity Relationship Elucidation and Ligand Design Principles

A deep understanding of the structure-activity relationship (SAR) is fundamental to designing potent and selective drug candidates. For 2-(Oxetan-3-yloxy)pyrimidine derivatives, future research will aim to systematically probe how modifications to both the pyrimidine and oxetane moieties influence biological activity. nih.gov

Key research avenues include:

Oxetane as a Modulator: Investigating the oxetane ring not just as a structural element, but as a functional group that can modulate key physicochemical properties. The oxetane's inductive electron-withdrawing effect can significantly lower the pKa of adjacent amines, which can be crucial for target engagement and pharmacokinetic properties. nih.gov

Isosteric Replacement: Further exploring the use of the oxetane ring as a bioisostere for other common chemical groups, such as gem-dimethyl groups or carbonyls, to improve properties like solubility, metabolic stability, and three-dimensionality. nih.gov

Integration of Predictive Computational Methods for Rational Compound Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. Future efforts to optimize 2-(Oxetan-3-yloxy)pyrimidine derivatives will heavily rely on these methods to guide synthesis and prioritize compounds for biological testing.

Emerging applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of pyrimidine derivatives with their biological activity. mdpi.com These models can predict the potency of novel, unsynthesized compounds, thereby streamlining the design process. mdpi.comnih.gov

Molecular Docking: Utilizing molecular docking simulations to predict the binding modes of 2-(Oxetan-3-yloxy)pyrimidine derivatives within the active sites of various biological targets. This can reveal key interactions and inform the design of new analogs with improved binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of ligand-target complexes, providing deeper insights into binding stability and the conformational changes that occur upon ligand binding. nih.gov

Exploration of New Biological Target Classes and Mechanisms of Action

The pyrimidine scaffold is a well-established pharmacophore found in drugs targeting a wide range of diseases, including infections and cancer. researchgate.netnih.govmdpi.com A major future direction for 2-(Oxetan-3-yloxy)pyrimidine is to explore its potential against new and challenging biological targets.

Potential areas of exploration include:

Kinase Inhibition: Many approved and investigational drugs targeting protein kinases, such as PIM-1 kinase and PI3K, feature a pyrimidine core. nih.govrsc.org Derivatives of 2-(Oxetan-3-yloxy)pyrimidine could be designed and screened as inhibitors for various kinases implicated in cancer and inflammatory diseases. nih.govnih.gov

Ion Channel Modulation: Substituted pyrimidines have been identified as modulators of ion channels, such as the SLACK potassium channel, which is a target for certain forms of epilepsy. mdpi.com

Antimicrobial and Antiviral Agents: The pyrimidine nucleus is a core component of nucleobases, making it a privileged structure for the development of antimicrobial and antiviral agents that interfere with nucleic acid synthesis or other essential pathogen pathways. nih.govresearchgate.net

Table 3: Potential Biological Targets for 2-(Oxetan-3-yloxy)pyrimidine Derivatives

| Target Class | Specific Example(s) | Therapeutic Area |

|---|---|---|

| Protein Kinases | PI3K, PIM-1, EGFR, FAK. mdpi.comnih.govrsc.org | Oncology, Inflammation. nih.gov |

| Ion Channels | SLACK (KCNT1) Potassium Channel. mdpi.com | Neurology (e.g., Epilepsy). mdpi.com |

| Bacterial Enzymes | DNA Gyrase. mdpi.com | Infectious Diseases. |

| Viral Enzymes | Reverse Transcriptase, Protease. | Virology. |

Q & A

Q. What are optimized synthetic routes for 2-(Oxetan-3-yloxy)pyrimidine, and how do reaction conditions influence yield?

The synthesis of 2-(Oxetan-3-yloxy)pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, a related pyrimidine-oxetane hybrid was synthesized via a Williamson ether synthesis, where 2-chloropyrimidine reacts with oxetan-3-ol under basic conditions (e.g., NaOH in THF/water) . Key parameters affecting yield include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive oxetane rings.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the oxetane oxygen.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate biphasic reactions .

Q. Which analytical techniques are critical for characterizing 2-(Oxetan-3-yloxy)pyrimidine purity and structure?

- HPLC : Use reversed-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.05% TFA in water/acetonitrile). Retention times (~1.25 minutes under SMD-TFA05 conditions) help assess purity .

- LCMS : Electrospray ionization (ESI+) confirms molecular weight (e.g., observed [M+H]+ at m/z 167.17 for the base compound) .

- NMR : H and C NMR identify substituent connectivity, with oxetane protons resonating at δ 4.5–5.0 ppm .

Q. What safety protocols are recommended for handling 2-(Oxetan-3-yloxy)pyrimidine derivatives?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-(Oxetan-3-yloxy)pyrimidine derivatives?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, in a related pyrimidine-oxetane structure:

- Crystal system : Orthorhombic (Aba2 space group) with unit cell dimensions a = 13.0119 Å, b = 22.4944 Å, c = 7.5355 Å.

- Refinement : Full-matrix least-squares on with , , validating the oxetane ring’s puckering angle (θ = 27.5°) and pyrimidine planarity .

- Hydrogen bonding : Weak C–H···O interactions stabilize the crystal lattice, confirmed via difference Fourier maps .

Q. What mechanistic insights explain the reactivity of 2-(Oxetan-3-yloxy)pyrimidine in nucleophilic substitutions?

The oxetane ring’s strain (≈25 kcal/mol) enhances its susceptibility to ring-opening reactions. Key factors include:

- Electrophilicity : The oxetane oxygen’s lone pairs are less available due to ring strain, making it a weaker nucleophile.

- Acid catalysis : Protonation of the pyrimidine nitrogen increases electrophilicity at the C2 position, facilitating substitutions (e.g., with amines or thiols) .

Q. How should researchers address contradictory LCMS/HPLC data for 2-(Oxetan-3-yloxy)pyrimidine analogs?

| Scenario | Resolution Method | Example |

|---|---|---|

| Co-eluting impurities | Use orthogonal methods (e.g., LCMS with ion-trap detection) to differentiate by mass. | A peak at m/z 757 [M+H]+ in LCMS may mask isomers; HRMS (high-resolution MS) confirms exact mass . |

| Solvent-dependent retention | Standardize mobile phases (e.g., 0.1% formic acid vs. TFA) and column temperatures. | Retention time shifts from 1.25 to 1.40 minutes under different pH conditions . |

Q. What strategies improve the hydrolytic stability of 2-(Oxetan-3-yloxy)pyrimidine under physiological conditions?

- Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl groups) adjacent to the oxetane oxygen to hinder water access .

- pH optimization : Stability decreases below pH 5 (oxetane ring protonation) or above pH 8 (hydroxide attack). Buffered solutions (pH 6–7) are ideal .

- Lyophilization : Store derivatives as lyophilized powders to minimize hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.